1-[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]-1H-indole-3-carbaldehyde
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Overview
Description
1-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is a complex organic compound with the molecular formula C18H22N2O2 It is known for its unique structure, which includes an indole ring, a piperidine ring, and an aldehyde group
Scientific Research Applications
1-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Biochemical Analysis
Biochemical Properties
1-[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Additionally, it can affect the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal or beneficial effects on cellular functions. At higher doses, it can induce toxic or adverse effects, such as cellular apoptosis or necrosis. Threshold effects are often observed, where a specific dosage range is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as well as its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 2,6-dimethylpiperidine through the reduction of 2,6-dimethylpyridine . The next step involves the formation of the indole ring, which can be achieved through Fischer indole synthesis or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride (AlCl3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Mechanism of Action
The mechanism of action of 1-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s indole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: A simpler analog with similar structural features but lacking the indole and aldehyde groups.
1-Amino-2,6-dimethylpiperidine: Another related compound used in various synthetic applications.
Uniqueness
1-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde is unique due to its combination of an indole ring, a piperidine ring, and an aldehyde group. This unique structure imparts distinct chemical and biological properties, making it valuable for diverse research applications .
Properties
IUPAC Name |
1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-6-5-7-14(2)20(13)18(22)11-19-10-15(12-21)16-8-3-4-9-17(16)19/h3-4,8-10,12-14H,5-7,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESLTFDMEKOWMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CN2C=C(C3=CC=CC=C32)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395086 |
Source
|
Record name | 1-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640260-00-0 |
Source
|
Record name | 1-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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